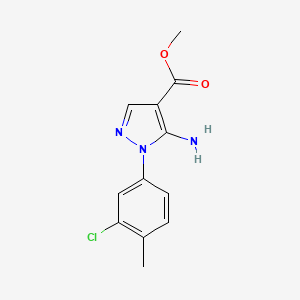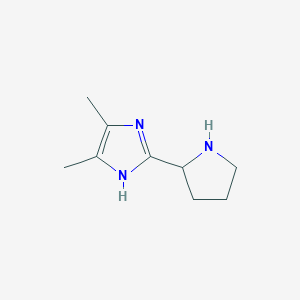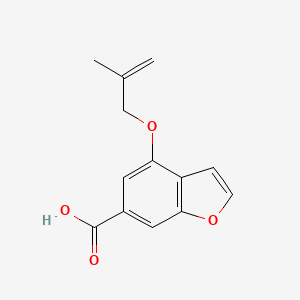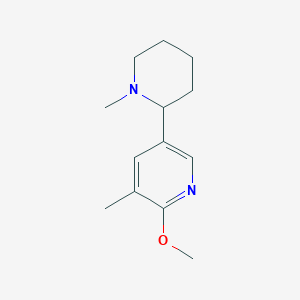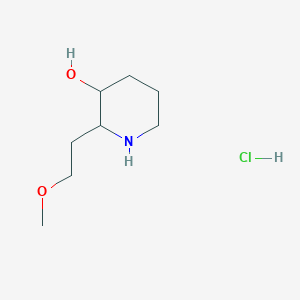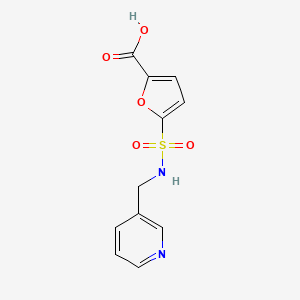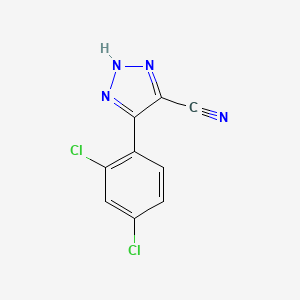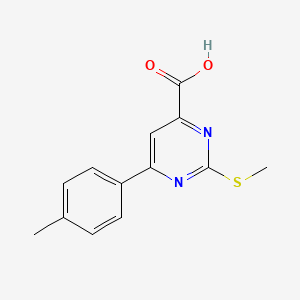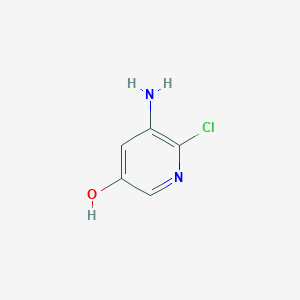
5-Amino-6-chloropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-chloropyridin-3-OL is a heterocyclic compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloropyridin-3-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous as it allows for regioselective hydroxylation of pyridine derivatives .
Another synthetic route involves the nitration, amination, and subsequent nitration of pyridine derivatives, followed by reactions with nucleophilic reagents such as ammonia or sodium azide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while substitution of the chlorine atom can yield various substituted pyridines .
Scientific Research Applications
5-Amino-6-chloropyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridin-3-OL: Similar structure but lacks the chlorine atom at the 6th position.
4-Chloropyridin-3-OL: Similar structure but has the chlorine atom at the 4th position instead of the 6th.
2-Chloropyridin-3-OL: Similar structure but has the chlorine atom at the 2nd position instead of the 6th.
Uniqueness
5-Amino-6-chloropyridin-3-OL is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1211537-54-0 |
|---|---|
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-amino-6-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2 |
InChI Key |
NIHCHQIYMOEGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


